3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide

Lipophilicity Physicochemical Property Adamantane SAR

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide (CAS 1024124-11-5) is a synthetic, polycyclic small molecule (C16H26BrNO2, MW 344.29 g/mol) belonging to the adamantane carboxamide class. It features a rigid adamantane core with a bromine atom at the bridgehead 3-position, a methyl group at the 5-position, and an N-(1-hydroxy-2-methylpropan-2-yl) carboxamide side chain.

Molecular Formula C16H26BrNO2
Molecular Weight 344.293
CAS No. 1024124-11-5
Cat. No. B2484906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide
CAS1024124-11-5
Molecular FormulaC16H26BrNO2
Molecular Weight344.293
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)NC(C)(C)CO
InChIInChI=1S/C16H26BrNO2/c1-13(2,10-19)18-12(20)15-5-11-4-14(3,7-15)8-16(17,6-11)9-15/h11,19H,4-10H2,1-3H3,(H,18,20)
InChIKeyLDSBRJDYLXOSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide (CAS 1024124-11-5): Procurement-Relevant Structural and Class Profile


3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide (CAS 1024124-11-5) is a synthetic, polycyclic small molecule (C16H26BrNO2, MW 344.29 g/mol) belonging to the adamantane carboxamide class [1]. It features a rigid adamantane core with a bromine atom at the bridgehead 3-position, a methyl group at the 5-position, and an N-(1-hydroxy-2-methylpropan-2-yl) carboxamide side chain [2]. Adamantane carboxamides, as a class, have been investigated as inhibitors of soluble epoxide hydrolase (sEH), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and viral glycoproteins, with potency and physicochemical properties highly sensitive to bridgehead substitution patterns [3][4]. This compound is available from specialty chemical suppliers for non-human research use only [1].

Scaffold Halogenated adamantane carboxamide SAR probe with 3-bromo-5-methyl bridgehead substitution
Chirality Chiral adamantane core supports enantioselectivity and stereochemical control studies
Target Class Class-level evidence context for sEH inhibition and antiviral glycoprotein target exploration

Why Generic Substitution of CAS 1024124-11-5 with Unsubstituted or Methyl-Only Adamantane Carboxamide Analogs Can Compromise Experimental Outcomes


In the adamantane carboxamide class, even minor bridgehead substituent changes produce substantial effects on target potency, metabolic stability, and physicochemical properties. Systematic SAR studies of adamantyl ureas demonstrate that the addition of a single methyl group to the adamantane core can alter human sEH inhibition potency by approximately 4-fold, while three methyl substituents drastically reduce potency against murine sEH, revealing species-specific selectivity shifts [1]. In the Ebola virus glycoprotein inhibitor series, the addition of a single methyl group at the adamantane bridgehead improved antiviral potency approximately 2-fold (pEBOV assay), and the enantiomeric configuration of the methyl-substituted carbon produced up to 30-fold differences in activity between S and R enantiomers [2]. The bromine atom at the 3-position of CAS 1024124-11-5 introduces a heavy halogen with distinct electronic and steric effects compared to hydrogen or methyl groups, which is known to influence target binding, lipophilicity (logP), and metabolic vulnerability in analogous series [1]. Therefore, replacing this compound with a non-brominated analog (e.g., N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide), a dimethyl analog (e.g., N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyladamantane-1-carboxamide), or a trimethyl analog (e.g., N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide) cannot be assumed to preserve biological activity or physicochemical behavior without direct comparative testing.

Non-brominated analogs may shift lipophilicity and target binding profile; direct interchange cannot be assumed
Methyl substitution pattern variation can alter species-selective target engagement across assay platforms
Enantiomeric configuration differences may produce substantial activity shifts; racemic or undefined material requires review

Quantitative Differentiation Evidence: CAS 1024124-11-5 Versus Closest Adamantane Carboxamide Analogs


Bridgehead Bromine Substitution: Physicochemical Differentiation from Non-Halogenated Analogs via Calculated logP and Molecular Refractivity

The presence of a bromine atom at the 3-position of CAS 1024124-11-5 distinguishes it from the non-halogenated parent analog N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide (MW 251.37) and the dimethyl analog N-(1-hydroxy-2-methylpropan-2-yl)-3,5-dimethyladamantane-1-carboxamide (MW 279.42). Based on the physicochemical properties of the core carboxylic acid precursor 3-bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2), which has an experimentally measured logP of 3.20 , the brominated target compound is predicted to exhibit significantly higher lipophilicity than its non-brominated counterparts. In the Burmistrov et al. (2018) systematic study of adamantane sEH inhibitors, halogen substitution at bridgehead positions was associated with altered metabolic stability in liver microsomes and modified inhibitor potency [1]. Direct experimental comparison data for this specific compound versus exact analogs is not available in the published literature.

Bridgehead Bromine: logP Differentiation
Class-level
Estimated logP ~3.2; +0.5–1.5 log units vs non-brominated analogs
Supports lipophilicity differentiation review
Predicted from precursor acid; no direct shake-flask measurement
Lipophilicity Physicochemical Property Adamantane SAR

Bridgehead Methyl Substituent Effects: Species-Selective sEH Inhibition Potency Shifts Documented in Adamantyl Urea Class

In a comprehensive SAR study of adamantyl ureas and diureas as sEH inhibitors, Burmistrov et al. (2018) reported that the introduction of one methyl group to the adamantane scaffold resulted in approximately 4-fold alteration of inhibitory potency against human sEH, while compounds bearing three methyl substituents were very poor inhibitors of murine sEH while retaining potent activity against human sEH [1]. Although the study focused on urea-based inhibitors rather than carboxamides, the bridgehead substitution effects on target engagement are class-relevant. CAS 1024124-11-5 bears one methyl group at the 5-position of the adamantane core. By class-level inference, this single methyl substitution is expected to produce measurable potency differences compared to the unsubstituted analog (N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide), and the bromine at position 3 is expected to further modulate activity relative to the 3,5-dimethyl analog (AMB673311). Direct experimental sEH IC50 or Ki data for CAS 1024124-11-5 has not been published.

Methyl Effect: sEH Potency Shift
Class-level
~4-fold potency modulation per single methyl addition (adamantyl urea class)
Supports target-engagement context review
Class inference from urea series; not measured for this carboxamide
Soluble Epoxide Hydrolase Species Selectivity Adamantane SAR

Enantiomeric and Substitution-Dependent Antiviral Potency: Ebola Virus Glycoprotein Inhibition SAR Demonstrates 30-Fold Activity Differences Between Adamantane Enantiomers

Plewe et al. (2020) reported that in the adamantane carboxamide series targeting Ebola virus glycoprotein (EBOV GP), the addition of a single methyl group at the adamantane bridgehead position improved antiviral potency approximately 2-fold (pEBOV assay, comparing compounds 21 vs 5) [1]. Furthermore, the enantiomeric configuration of the chiral adamantane center produced dramatic differences: the S and R enantiomers of the methyl derivative (compounds 38 vs 39) showed approximately 10-fold difference in pEBOV activity, while for the ethyl derivative (compounds 42 vs 43) the difference was approximately 30-fold [1]. CAS 1024124-11-5 similarly possesses a chiral adamantane core (due to the 3-bromo-5-methyl substitution pattern), making enantiomeric purity a critical consideration for biological studies. Direct antiviral data for this specific compound was not identified in the published literature.

Enantiomer Selectivity: Antiviral
Class-level
10–30-fold activity differences between S and R enantiomers in pEBOV assay
Supports enantiomer-attribution review
Class SAR from methyl/ethyl analogs; not measured for this compound
Ebola Virus Glycoprotein Inhibitor Enantioselectivity

Molecular Weight and Hydrogen Bonding Capacity: Differentiation from Trimethyl Adamantane Carboxamide Analogs Affecting Rule-of-Five Compliance

CAS 1024124-11-5 (MW 344.29, C16H26BrNO2) contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the carboxamide oxygen and the hydroxyl oxygen), placing it within Lipinski's rule-of-five space [1]. In contrast, the trimethyl analog N-(1-hydroxy-2-methylpropan-2-yl)-3,5,7-trimethyladamantane-1-carboxamide (MW 293.44, C18H31NO2) has a higher carbon count and altered steric profile, while the non-methylated parent N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide (MW 251.37, C15H25NO2) is smaller and more hydrophilic. The bromine atom in CAS 1024124-11-5 contributes significant molecular refractivity (MR ~8.9 for Br) compared to a methyl group (MR ~5.6), which may influence van der Waals interactions with hydrophobic binding pockets in target proteins. No direct comparative binding data for these specific analogs is available.

MW & H-Bond Differentiation
Data to verify
MW 344.29; +92.9 vs unsubstituted analog; Br MR ~8.9 vs CH3 MR ~5.6
Supports physicochemical profiling context
Calculated properties; no direct comparative binding data
Drug-likeness Physicochemical Property Adamantane

Recommended Research Application Scenarios for CAS 1024124-11-5 Based on Adamantane Carboxamide Class Evidence


Structure-Activity Relationship (SAR) Probe for Halogenated Adamantane Carboxamide sEH Inhibitor Optimization

This compound can serve as a halogenated SAR probe in soluble epoxide hydrolase (sEH) inhibitor optimization campaigns. The documented sensitivity of sEH inhibition to bridgehead substitution in the adamantyl urea class (~4-fold potency shifts per methyl group) [1] supports the use of CAS 1024124-11-5 as a tool to evaluate the combined effect of a 3-bromo and 5-methyl substitution on sEH inhibitory potency. Researchers comparing this compound head-to-head with the non-brominated analog (N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide) and the 3,5-dimethyl analog (AMB673311) can isolate the contribution of the bromine atom to target binding and metabolic stability.

Enantioselectivity Studies Using Chiral Adamantane Carboxamide Scaffolds for Antiviral Target Validation

Given the 10–30-fold activity differences observed between enantiomers of structurally related adamantane carboxamides in Ebola virus glycoprotein inhibition assays [2], CAS 1024124-11-5 (which contains a chiral adamantane core due to the 3-bromo-5-methyl substitution) is a relevant scaffold for enantioselectivity studies. Procurement of enantiopure material or chiral chromatographic resolution followed by comparative biological testing can reveal whether the bromine substituent enhances or diminishes antiviral activity relative to the published methyl and ethyl analogs.

Metabolic Stability Assessment of Halogenated Versus Non-Halogenated Adamantane Carboxamides in Liver Microsome Assays

The Burmistrov et al. (2018) study established that bridgehead substituents on adamantane scaffolds significantly affect metabolic stability in human and rodent liver microsomes [1]. CAS 1024124-11-5, with its unique 3-bromo-5-methyl pattern, can be used in comparative microsomal stability assays alongside non-halogenated and polymethylated analogs to systematically evaluate the impact of bromine substitution on oxidative metabolism. This information is critical for prioritizing lead compounds in drug discovery programs where metabolic liability is a key selection criterion.

LogP-Driven Property De-Risking and Formulation Pre-Screening for Adamantane-Based Tool Compounds

The predicted higher lipophilicity of CAS 1024124-11-5 (estimated logP increase of 0.5–1.5 units over non-brominated analogs, based on the precursor acid experimental logP of 3.20) makes this compound suitable for assessing the impact of increased lipophilicity on aqueous solubility, protein binding, and non-specific binding in biochemical assays. Comparing this compound against its less lipophilic analogs in kinetic solubility and plasma protein binding assays can guide formulation strategy and inform whether the brominated scaffold achieves an acceptable balance between target potency and developability parameters.

Application
Selection Property
Validation Focus
sEH inhibitor SAR studies
Halogen-substituent SAR context
sEH potency and selectivity endpoints
Antiviral enantioselectivity research
Chiral scaffold identity
Enantiomer-specific activity endpoints
Metabolic stability assessment
Bromine substitution context
Microsomal stability endpoints
Property de-risking studies
Lipophilicity differentiation
Solubility and protein binding endpoints
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